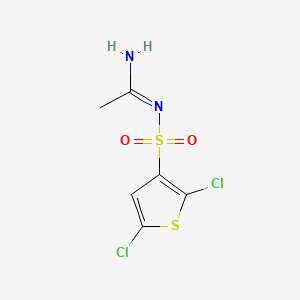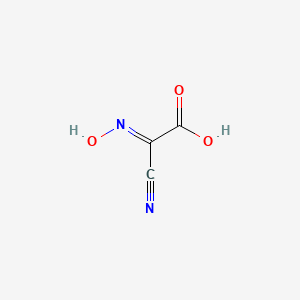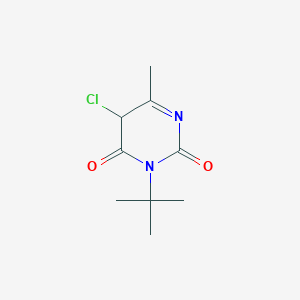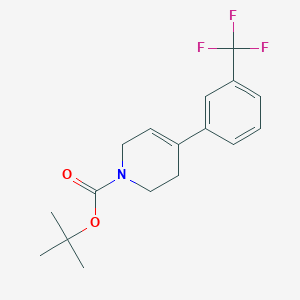
Dimethyl sulphide dichloroborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl sulphide dichloroborane, also known as dichloroborane dimethyl sulphide, is a chemical compound with the molecular formula (CH₃)₂S·BHCl₂. It is a complex formed between dimethyl sulphide and dichloroborane. This compound is known for its use as a reducing agent in organic synthesis, particularly in the reduction of azides to amines.
準備方法
Dimethyl sulphide dichloroborane can be synthesized through the reaction of boron trichloride (BCl₃) with dimethyl sulphide ((CH₃)₂S). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction is as follows:
BCl3+(CH3)2S→(CH3)2S⋅BHCl2
In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The compound is usually handled under an inert atmosphere to prevent hydrolysis and oxidation.
化学反応の分析
Dimethyl sulphide dichloroborane undergoes several types of chemical reactions, including:
-
Reduction Reactions: : It is a highly selective reducing agent, particularly effective in the reduction of organic azides to amines. The reaction proceeds under mild conditions and is highly efficient.
-
Hydroboration Reactions: : The compound can participate in hydroboration reactions, where it adds across carbon-carbon double bonds to form organoboranes.
-
Substitution Reactions: : It can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include organic azides, alkenes, and various nucleophiles. The major products formed from these reactions are amines, organoboranes, and substituted boranes.
科学的研究の応用
Dimethyl sulphide dichloroborane has several applications in scientific research:
-
Chemistry: : It is widely used as a reducing agent in organic synthesis. Its ability to selectively reduce azides to amines makes it valuable in the synthesis of pharmaceuticals and other organic compounds.
-
Biology: : In biological research, it is used to modify biomolecules through reduction reactions, aiding in the study of protein and nucleic acid structures.
-
Medicine: : The compound’s role in the synthesis of amines is crucial for the development of various drugs and therapeutic agents.
-
Industry: : It is used in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism by which dimethyl sulphide dichloroborane exerts its reducing effects involves the transfer of hydride ions (H⁻) from the boron center to the substrate. The molecular targets are typically organic azides, which are reduced to amines. The pathway involves the formation of a boron-nitrogen intermediate, which subsequently undergoes hydrolysis to yield the amine product.
類似化合物との比較
Dimethyl sulphide dichloroborane can be compared with other borane complexes, such as:
-
Borane-tetrahydrofuran (BH₃·THF): : This complex is also used in hydroboration reactions but is less selective compared to this compound.
-
Borane-dimethylamine (BH₃·N(CH₃)₂): : Similar in reactivity but differs in the nature of the ligand, affecting its selectivity and stability.
-
Dibromoborane-dimethyl sulphide (BHBr₂·(CH₃)₂S): : This compound is used for the regioselective opening of epoxides, showcasing different reactivity compared to dichloroborane dimethyl sulphide.
The uniqueness of this compound lies in its high selectivity and mild reaction conditions, making it a preferred choice for specific synthetic applications.
特性
分子式 |
C2H6BCl2S |
|---|---|
分子量 |
143.85 g/mol |
InChI |
InChI=1S/C2H6S.BCl2/c1-3-2;2-1-3/h1-2H3; |
InChIキー |
WUMWALPZJVFLPG-UHFFFAOYSA-N |
正規SMILES |
[B](Cl)Cl.CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12327124.png)
![4-(2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}ethoxy)quinazoline](/img/structure/B12327125.png)



![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[5-hydroxy-3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12327133.png)
![4H-1-Benzopyran-4-one, 3-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-7-hydroxy-](/img/structure/B12327137.png)

![(4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12327156.png)

